3-Bromo-5-(trifluoromethyl)pyridine-2-thiol
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Overview
Description
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is a chemical compound with the molecular formula C6H3BrF3NS and a molecular weight of 258.06 g/mol . It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a thiol group attached to a pyridine ring. This compound is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol typically involves the bromination of 5-(trifluoromethyl)pyridine-2-thiol. One common method includes the reaction of 5-(trifluoromethyl)pyridine-2-thiol with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. These methods often use automated systems to control the reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiol group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or chlorine gas for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, sulfonyl compounds, and reduced pyridine derivatives .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein interactions due to its reactive thiol group.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets through its reactive functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . The bromine and trifluoromethyl groups can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)-2-thiopyridine
Uniqueness
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both a bromine atom and a thiol group on the pyridine ring, which provides distinct reactivity and functional properties compared to similar compounds. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUNHLQJJDINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695575 |
Source
|
Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-31-2 |
Source
|
Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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